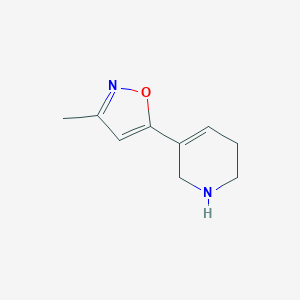
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is a heterocyclic organic compound that has gained significant attention in the scientific research community. This compound is a derivative of pyridine and is commonly used in various research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes and proteins, which are involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and has also been studied for its potential use in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is its unique chemical properties, which make it an ideal building block for the synthesis of various organic compounds. However, one of the limitations of this compound is its relatively high cost, which can limit its use in certain research applications.
Direcciones Futuras
There are several future directions for the research of pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI). One of the potential areas of research is the development of new drugs and therapies based on this compound. Another area of research is the study of its potential use in the treatment of various neurological disorders. Additionally, the synthesis of new derivatives of this compound can also be an area of future research.
Métodos De Síntesis
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) can be synthesized using various methods, including the reaction of 3-methyl-5-isoxazolecarboxylic acid with pyridine-2,3-dicarboxylic anhydride. Another method involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with pyridine-2,3-dicarboxylic acid in the presence of a dehydrating agent.
Aplicaciones Científicas De Investigación
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) has been extensively studied for its various scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. This compound has also been studied for its potential use in the development of new drugs and therapies.
Propiedades
Número CAS |
120241-65-8 |
|---|---|
Nombre del producto |
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) |
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
3-methyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h3,5,10H,2,4,6H2,1H3 |
Clave InChI |
YIPFNKUAYXIITD-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CCCNC2 |
SMILES canónico |
CC1=NOC(=C1)C2=CCCNC2 |
Sinónimos |
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



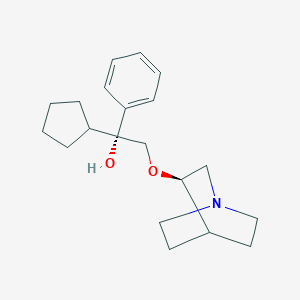


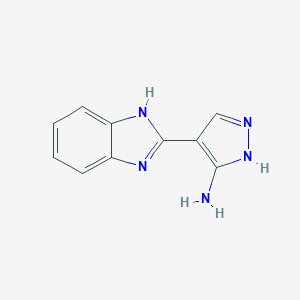
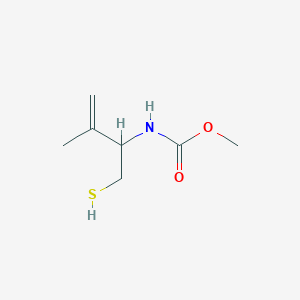

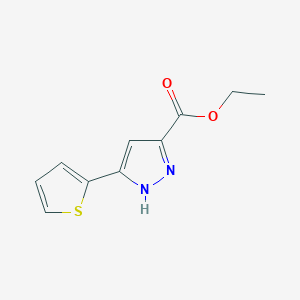

![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)
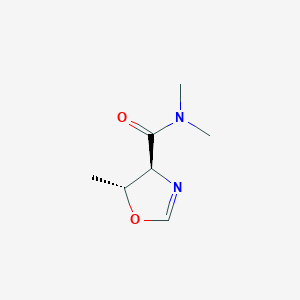

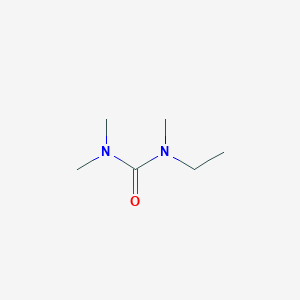

![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)